Ad-BippyPhos
Overview
Description
Mechanism of Action
Target of Action
Ad-BippyPhos is a highly versatile ligand used in palladium (Pd) catalyzed C-N, C-O, and C-C coupling . The primary target of this compound is the Pd center, which plays a crucial role in various cross-coupling reactions .
Mode of Action
This compound interacts with its target, the Pd center, to catalyze various coupling reactions. It is particularly critical for the installation of heteroaromatic groups . The steric demand of the ligands, characterized by a large cone angle combined with an accessible Pd center, is correlated to successful catalysts for C-N coupling reactions .
Biochemical Pathways
This compound affects the biochemical pathways involved in C-N, C-O, and C-C coupling reactions. It has been shown to be highly effective in Pd catalyzed C-N, C-O, and C-C coupling, particularly in the coupling of primary amines with aryl halides .
Result of Action
The action of this compound results in the formation of various coupled products. It is particularly effective in the synthesis of densely-functionalized N,N-diaryl sulfonamide motifs, which are relevant to medicinal chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular sieves can mitigate the decomposition of the aryl halide
Preparation Methods
The preparation of Ad-BippyPhos involves several synthetic steps. One common method starts with the reaction of benzene and chlorolipid to obtain diphenylbipyrazole. This intermediate then undergoes deprotection, phosphination, and aryl substitution reactions to yield the target compound . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Chemical Reactions Analysis
Ad-BippyPhos is known for its versatility in catalyzing various types of reactions:
C-O Coupling Reactions: It catalyzes the coupling of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols.
C-N Coupling Reactions: It promotes the coupling between weakly nucleophilic sulfonamides and heteroaryl halides.
Other Coupling Reactions: It is also effective in the synthesis of fluorinated anilines by coupling fluoroalkylamines with aryl bromides and chlorides.
Common reagents used in these reactions include aryl and heteroaryl bromides/chlorides, primary aliphatic alcohols, and fluoroalkylamines . The major products formed are typically the coupled aryl or heteroaryl compounds .
Scientific Research Applications
Ad-BippyPhos has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ad-BippyPhos is unique due to its high efficiency and versatility in catalyzing various coupling reactions. Similar compounds include:
5-(Di-tert-butylphosphino)-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole: Another effective ligand for palladium-catalyzed reactions.
BippyPhos: Known for its broad applicability in C-N, C-O, and C-C coupling reactions.
tBuBrettPhos: Used in similar catalytic processes but with different steric and electronic properties.
This compound stands out due to its ability to catalyze a wide range of reactions with high efficiency and selectivity .
Properties
IUPAC Name |
bis(1-adamantyl)-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47N4P/c1-4-10-36(11-5-1)40-42(41(37-12-6-2-7-13-37)47(46-40)38-14-8-3-9-15-38)48-39(16-17-45-48)49(43-24-30-18-31(25-43)20-32(19-30)26-43)44-27-33-21-34(28-44)23-35(22-33)29-44/h1-17,30-35H,18-29H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBOUNFWVRWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ad-BippyPhos compare to other ligands for palladium-catalyzed C–O cross-coupling of aliphatic alcohols at room temperature?
A: The research article directly compares this compound to RockPhos, JosiPhos (CyPF-tBu), and Mor-DalPhos ligands in palladium-catalyzed C–O cross-coupling reactions. While the study found that RockPhos generally outperformed the other ligands at room temperature [], this compound, along with the other ligands, still demonstrated effectiveness in facilitating these reactions. The authors suggest that the choice of the optimal ligand may depend on the specific substrates and reaction conditions employed.
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